

Application Notes and Protocols: Labeling Proteins with Myristoyl Analogs for Cellular Imaging

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Compound of Interest

Compound Name: *Myristoyl chloride*

Cat. No.: *B046950*

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Introduction

Protein N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine residue of a protein.[1] This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a vital role in membrane targeting, signal transduction, and protein-protein interactions.[2][3] Visualizing myristoylated proteins within the cellular environment is essential for understanding their function and the signaling pathways they regulate.

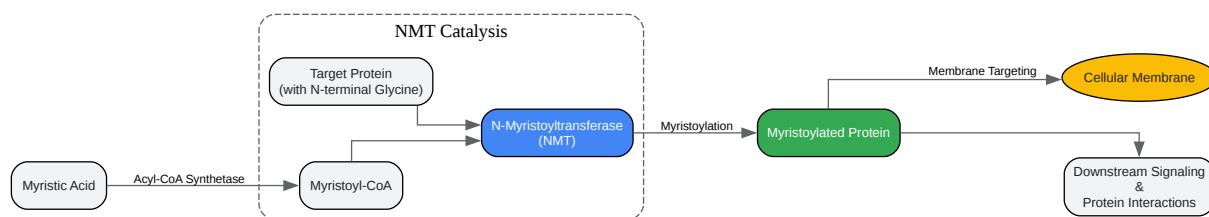
While one might consider direct chemical labeling of proteins using a reactive molecule like **myristoyl chloride**, this method is not suitable for studying the biological process of N-myristoylation. **Myristoyl chloride**, as a reactive acyl chloride, would non-specifically acylate various nucleophilic amino acid residues on a protein's surface, such as lysine, serine, and threonine. This lack of specificity makes it impossible to distinguish biologically relevant N-terminal myristoylation from random chemical modifications.

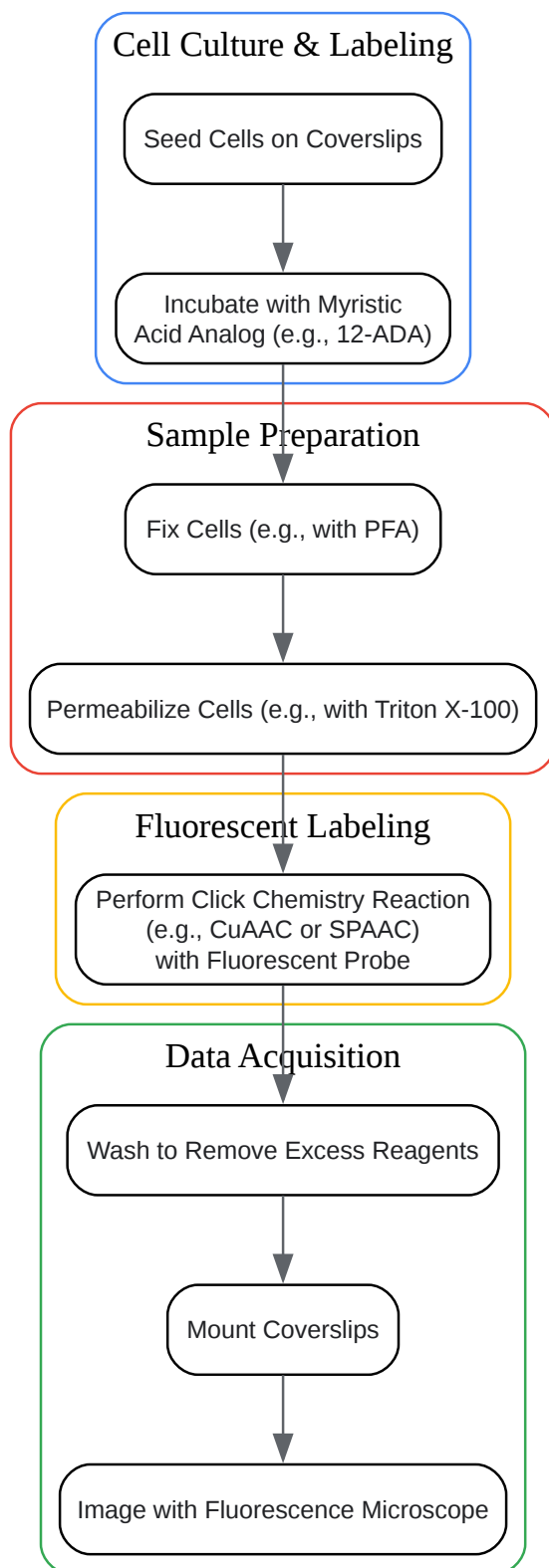
The established and specific method for labeling and imaging myristoylated proteins in cells is through metabolic labeling with myristic acid analogs.[4][5] These analogs, such as 12-azidododecanoic acid (12-ADA) or alkyne-functionalized myristic acid, are fed to cells and are recognized as substrates by NMT.[6] The enzyme then incorporates these analogs into the

same protein targets as native myristic acid. The bioorthogonal functional group (an azide or alkyne) on the analog allows for subsequent, highly specific covalent attachment of a fluorescent probe via "click chemistry," enabling visualization by fluorescence microscopy.^[4] This application note provides a detailed protocol for the metabolic labeling and imaging of myristoylated proteins in mammalian cells.

Signaling Pathway of N-Myristoylation

N-myristoylation is a co-translational or post-translational modification that is critical for the proper localization and function of a wide range of cellular and viral proteins.^{[1][3]} The process begins with the activation of myristic acid to myristoyl-CoA. N-myristoyltransferase (NMT) then catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of a target protein.^[7] This modification increases the protein's hydrophobicity, facilitating its association with cellular membranes and promoting specific protein-protein interactions.





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